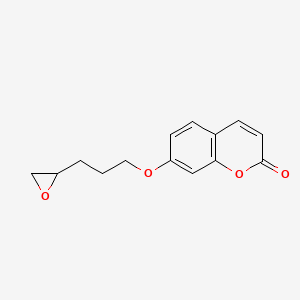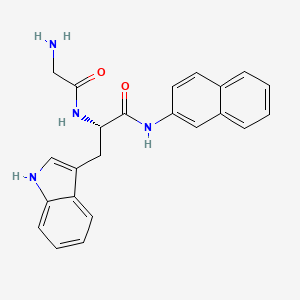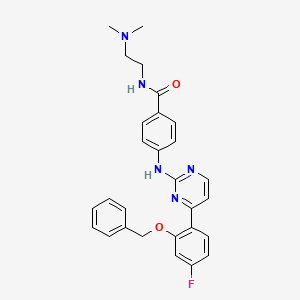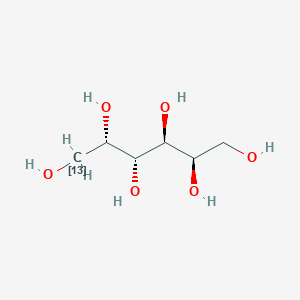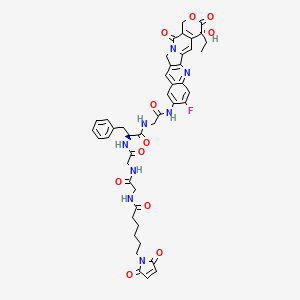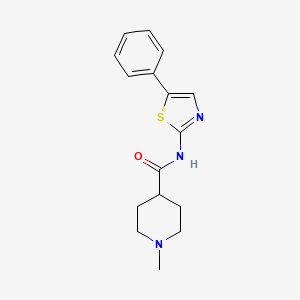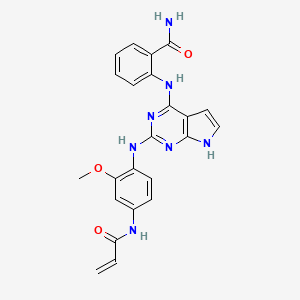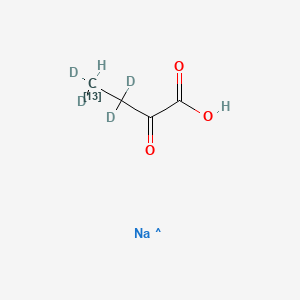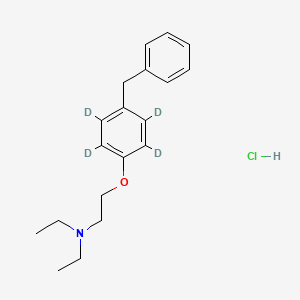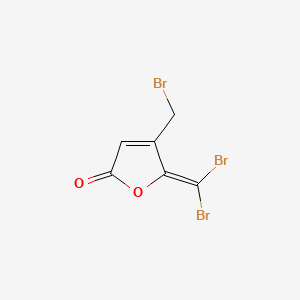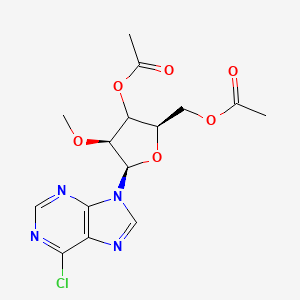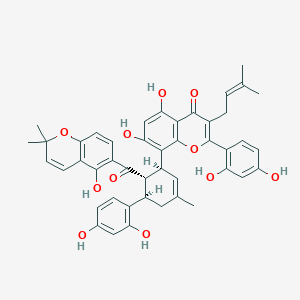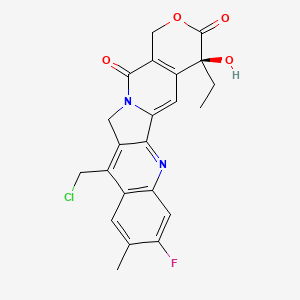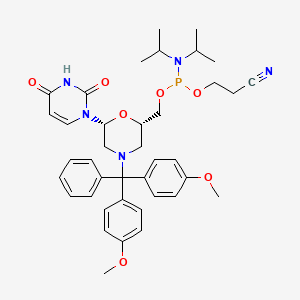
N-DMTr-morpholino-U-5'-O-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-DMTr-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphoramidite monomer that plays a crucial role in the field of nucleic acid chemistry, particularly in the synthesis of modified nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-morpholino-U-5’-O-phosphoramidite involves the protection of the nucleoside with a dimethoxytrityl (DMTr) group at the 5’-hydroxyl positionThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of N-DMTr-morpholino-U-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
N-DMTr-morpholino-U-5’-O-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group
Major Products
The major products formed from these reactions include the fully deprotected nucleoside and the corresponding phosphate triester .
Aplicaciones Científicas De Investigación
N-DMTr-morpholino-U-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of modified oligonucleotides. These modified oligonucleotides are used in various applications, including:
Chemistry: Synthesis of nucleic acid analogs for structural and functional studies.
Biology: Development of antisense oligonucleotides for gene silencing and regulation.
Medicine: Design of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
Mecanismo De Acción
N-DMTr-morpholino-U-5’-O-phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a desired sequence. The DMTr group protects the 5’-hydroxyl group during the synthesis, preventing unwanted side reactions. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotide .
Comparación Con Compuestos Similares
Similar Compounds
- N-DMTr-morpholino-G-5’-O-phosphoramidite
- N-DMTr-morpholino-C-5’-O-phosphoramidite
- N-DMTr-morpholino-A-5’-O-phosphoramidite
Uniqueness
N-DMTr-morpholino-U-5’-O-phosphoramidite is unique due to the presence of the morpholino group, which provides enhanced stability and binding affinity compared to traditional nucleoside phosphoramidites. This makes it particularly useful in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications .
Propiedades
Fórmula molecular |
C39H48N5O7P |
|---|---|
Peso molecular |
729.8 g/mol |
Nombre IUPAC |
3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1 |
Clave InChI |
CNDNQFVLRHUMQK-KIUZSHJCSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
